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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B8101703

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and
synthesis of Everolimus-d4, a deuterated analog of the mTOR inhibitor Everolimus. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and analysis, offering structured data, detailed
experimental protocols, and visual representations of key biological and experimental
processes.

Chemical Properties of Everolimus-d4

Everolimus-d4, also known as 42-O-(2-hydroxyethyl-d4)-rapamycin, is a stable isotope-
labeled version of Everolimus.[1] Its primary application is as an internal standard for the
quantification of Everolimus in biological samples by mass spectrometry-based assays, such
as liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of four
deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement of
the non-labeled drug.

Below is a summary of the key chemical and physical properties of Everolimus-d4:
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Property

Value

Citations

Chemical Name

42-0-(2-hydroxyethyl-1,1,2,2-

d4)-rapamycin

[1](2]

RADO001-d4, SDZ-RAD-d4,

Synenyms Certican-d4, Afinitor-d4 131i4]
CAS Number 1338452-54-2 [1]
Molecular Formula Cs3H79DaNO14 [1]
Molecular Weight 962.25 g/mol [5]

Physical Appearance

White to off-white solid

[6]

Solubility

Soluble in Chloroform and

Methanol

[1](7]

Storage Conditions

Store at 4°C.[1][7] For long-
term stability, storage at -20°C
is recommended.[5] Protect

from light, air, and moisture.[5]

[11(51[7]

Purity

>98% chemical purity, 299%
deuterated forms (di-d4); <1%
do

[2][5]

Synthesis of Everolimus-d4

The synthesis of Everolimus-d4 is analogous to the synthesis of Everolimus, with the key

difference being the use of a deuterated starting material for the introduction of the 2-

hydroxyethyl side chain at the 42-O position of rapamycin. The general strategy involves the

following key steps:

o Preparation of a deuterated and protected ethylene glycol derivative: Ethylene-d4 glycol is

the starting material for the deuterated side chain. One of the hydroxyl groups is protected,

typically as a tert-butyldimethylsilyl (TBDMS) ether, to allow for selective reaction of the other

hydroxyl group.
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 Activation of the remaining hydroxyl group: The free hydroxyl group of the protected,
deuterated ethylene glycol is converted into a good leaving group, such as a
trifluoromethanesulfonate (triflate), to facilitate nucleophilic substitution.

o Alkylation of Rapamycin: Rapamycin, sometimes with its C31 hydroxyl group protected, is
reacted with the activated deuterated side chain. The reaction is regioselective for the C42
hydroxyl group due to its lower steric hindrance compared to the C31 hydroxyl group.

o Deprotection: The protecting group(s) on the side chain and potentially on the rapamycin
core are removed to yield the final product, Everolimus-d4.

Experimental Protocol: Synthesis of Everolimus-d4

This protocol is a representative synthesis adapted from general procedures for Everolimus
synthesis.[8][9][10]

Step 1: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethanol-d4

e To a solution of ethylene-d4 glycol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C,
add triethylamine (1.1 eq).

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-CI, 1.0 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 16 hours.

Quench the reaction with water and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain 2-((tert-butyldimethylsilyl)oxy)ethanol-d4.

Step 2: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethyl-d4 Trifluoromethanesulfonate

o Dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol-d4 (1.0 eq) and 2,6-lutidine (1.5 eq) in
anhydrous n-heptane and cool the mixture to -20 °C.

o Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature
between -15 and -25 °C.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b8101703?utm_src=pdf-body
https://www.benchchem.com/product/b8101703?utm_src=pdf-body
https://www.rsc.org/suppdata/sc/c2/c2sc00866a/c2sc00866a.pdf
https://pubmed.ncbi.nlm.nih.gov/21743385/
http://orgsyn.org/demo.aspx?prep=v95p0142
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8101703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Stir the reaction mixture at this temperature for 2 hours.

Filter the precipitate and concentrate the filtrate under reduced pressure to yield the crude 2-
((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate, which is typically used in the
next step without further purification.

Step 3: Synthesis of 42-O-[2-((tert-Butyldimethylsilyl)oxy)ethyl-d4]-rapamycin

To a solution of rapamycin (1.0 eq) in toluene, add 2,6-lutidine (2.0 eq).
Heat the mixture to 60 °C.

Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate (1.5 eq) in
toluene dropwise.

Stir the reaction at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium
bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain 42-O-[2-((tert-
butyldimethylsilyl)oxy)ethyl-d4]-rapamycin.

Step 4: Synthesis of Everolimus-d4

Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
Cool the solution to 0 °C and add aqueous hydrochloric acid (1 M).
Stir the reaction at 0 °C for 3 hours.

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl
acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude Everolimus-d4 by preparative HPLC to obtain the final product with high
purity.

Signaling Pathway of Everolimus

Everolimus functions as an inhibitor of the mammalian target of rapamycin (nNMTOR), a
serine/threonine kinase that plays a central role in regulating cell growth, proliferation,
metabolism, and survival.[2] Everolimus first forms a complex with the intracellular protein
FKBP12. This Everolimus-FKBP12 complex then binds to the mTOR complex 1 (nTORC1),
inhibiting its activity. The inhibition of mMTORC1 leads to the dephosphorylation of its
downstream effectors, including S6 kinase 1 (S6K1) and eukaryaotic initiation factor 4E-binding
protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell
cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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